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1-Boc-piperidine

Cat. No.: B1242249
CAS No.: 75844-69-8
M. Wt: 185.26 g/mol
InChI Key: RQCNHUCCQJMSRG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Piperidine (B6355638) Derivatives in Chemical Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast number of natural products and synthetic compounds with significant biological activity. nih.govencyclopedia.pub Its history is intertwined with the study of alkaloids, naturally occurring compounds containing basic nitrogen atoms. One of the earliest encounters with the piperidine structure was through the investigation of piperine, the compound responsible for the pungency of black pepper, from which piperidine was first isolated in 1850. wikipedia.orgijnrd.org

The development of synthetic methods to access piperidine derivatives has been a long-standing area of interest in organic chemistry. nih.gov Early approaches often relied on the reduction of pyridine (B92270) precursors. wikipedia.org Over the decades, a plethora of strategies have been developed for the synthesis of substituted piperidines, including hydrogenation of pyridines, cyclization reactions, and various multi-component reactions. nih.gov These methods have enabled the creation of a diverse library of piperidine-containing molecules, which are crucial components in pharmaceuticals, agrochemicals, and materials science. nih.govijnrd.org The piperidine scaffold is present in numerous drug classes, including analgesics, antipsychotics, and antihistamines. encyclopedia.pubnbinno.com

Significance of the tert-Butoxycarbonyl (Boc) Protecting Group in Heterocyclic Chemistry

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. researchgate.nettotal-synthesis.com Its popularity stems from its ability to be easily introduced and its stability under a wide range of reaction conditions, particularly those involving nucleophiles and basic media. researchgate.netnih.gov The Boc group is generally stable to catalytic hydrogenation, making it compatible with reactions that require the reduction of other functional groups. researchgate.netresearchgate.net

In heterocyclic chemistry, particularly with nitrogen-containing rings like piperidine, the Boc group plays a crucial role. nih.govnih.gov It deactivates the nitrogen atom, preventing it from interfering with reactions at other positions of the ring. This protection is essential for achieving regioselectivity in functionalization reactions. nih.gov The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid, which regenerates the amine functionality without affecting other acid-sensitive groups if carefully controlled. nih.govmdpi.com This orthogonality to other protecting groups, like the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, makes the Boc group a valuable tool in complex, multi-step syntheses. total-synthesis.com

The introduction of the Boc group onto a nitrogen heterocycle is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This reaction is often facilitated by a base. nih.gov The development of efficient and selective methods for both the protection and deprotection of amines with the Boc group has been a significant area of research. nih.govmdpi.com

Overview of Research Trajectories for N-Boc-Piperidine and its Derivatives

N-Boc-piperidine has emerged as a versatile and highly valuable building block in modern organic synthesis. Its stability and predictable reactivity have made it a cornerstone for the construction of complex piperidine-containing molecules. nbinno.comchemimpex.com Research involving N-Boc-piperidine and its derivatives has followed several key trajectories:

Asymmetric Synthesis and Functionalization: A major focus has been on the development of methods for the enantioselective synthesis and functionalization of the piperidine ring. This is driven by the fact that the biological activity of many piperidine-containing drugs is highly dependent on their stereochemistry. rsc.orgacs.org Techniques such as asymmetric lithiation-trapping, catalyzed by chiral ligands like (-)-sparteine (B7772259), have been employed to introduce substituents at specific positions of the N-Boc-piperidine ring with high stereocontrol. acs.orgwhiterose.ac.uk

Regioselective C-H Functionalization: Direct C-H functionalization of N-Boc-piperidine offers a more atom-economical approach to introducing substituents. Research has focused on developing catalysts and directing groups that can control the regioselectivity of these reactions, allowing for functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.govresearchgate.net For example, rhodium and palladium catalysts have been used to achieve site-selective C-H insertion and arylation reactions. nih.govresearchgate.net

Synthesis of Pharmaceutical Intermediates: N-Boc-piperidine and its functionalized derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals. nbinno.comchemicalbook.com For instance, derivatives like (R)-3-(Boc-Amino)piperidine are key intermediates in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors used for the treatment of type 2 diabetes. chemicalbook.com Similarly, other derivatives serve as precursors for antihistamines, analgesics, and antipsychotics. nbinno.com

Development of Novel Synthetic Methodologies: The unique reactivity of N-Boc-piperidine continues to inspire the development of new synthetic methods. This includes its use in multicomponent reactions, ring-closing metathesis, and as a scaffold for creating diverse molecular libraries for drug discovery. researchgate.netwhiterose.ac.uk

The ongoing research in these areas highlights the central role of N-Boc-piperidine in advancing the field of organic synthesis and medicinal chemistry.

Interactive Data Tables

Table 1: Properties of 1-Boc-piperidine

PropertyValue
Molecular Formula C₁₀H₁₉NO₂
Molar Mass 185.26 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 258-260 °C
Density 0.996 g/mL at 25 °C

Table 2: Common Derivatives of this compound in Synthesis

Derivative NameCAS NumberApplication in Synthesis
N-Boc-4-hydroxypiperidine109384-19-2Precursor for various pharmaceuticals including antipsychotics. nbinno.com
N-Boc-4-piperidinecarboxylic acid84358-13-4Building block for pharmaceuticals, protects amines in multi-step reactions. nordmann.global
N-Boc-4-piperidinemethanol123855-51-6Intermediate in the synthesis of piperidine derivatives for neuroscience and medicinal chemistry. chemimpex.com
(R)-3-(Boc-Amino)piperidine309956-78-3Intermediate for dipeptidyl peptidase IV inhibitors. chemicalbook.com
N-Boc-piperidine-4-carboxylic acid methyl ester167333-70-0Pharmaceutical intermediate. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO2 B1242249 1-Boc-piperidine CAS No. 75844-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCNHUCCQJMSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426618
Record name 1-Boc-piperidine
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Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75844-69-8
Record name 1,1-Dimethylethyl 1-piperidinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-piperidine
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Record name 1-Piperidinecarboxylic acid, 1,1-dimethylethyl ester
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Advanced Synthetic Methodologies for 1 Boc Piperidine Scaffolds

Regioselective Functionalization Approaches

Regiocontrol in the functionalization of the piperidine (B6355638) ring is a significant synthetic challenge. The following subsections explore modern techniques that leverage directing groups and specific catalyst systems to achieve high regioselectivity.

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying complex molecules. By activating specific C-H bonds, these methods bypass the need for pre-functionalized substrates, streamlining synthetic routes.

A notable advancement in the remote functionalization of piperidines is the palladium-catalyzed C5(sp³)-H arylation of 1-Boc-3-(picolinoylamino)piperidine. scispace.comacs.org This strategy employs a bidentate directing group, picolinamide (B142947), at the C3 position to steer the arylation to the remote C5 position with high regiospecificity and cis-stereospecificity. scispace.comacs.org

The choice of the N1-protecting group is critical for the success of the reaction, with the Boc group proving to be effective. scispace.comacs.org The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, and an additive like 2,6-dimethylbenzoic acid, which is crucial for achieving high conversion and yield, especially when the reaction is performed at high concentrations. scispace.comacs.org This methodology has been successfully applied to a range of iodo(hetero)arenes. scispace.com A key advantage of this approach is the ability to orthogonally cleave the picolinamide directing group under basic conditions (e.g., NaOH in isopropanol) without removing the N-Boc group, allowing for further selective derivatization at the C3 amino and N1 positions. scispace.com

Scope of Pd-Catalyzed C5-Arylation of 1-Boc-3-(picolinoylamino)piperidine. scispace.com
Aryl Iodide PartnerProductYield (%)
Iodobenzene5-phenyl-1-Boc-3-(picolinoylamino)piperidine75
4-Iodotoluene5-(p-tolyl)-1-Boc-3-(picolinoylamino)piperidine80
1-Iodo-4-methoxybenzene5-(4-methoxyphenyl)-1-Boc-3-(picolinoylamino)piperidine81
1-Fluoro-4-iodobenzene5-(4-fluorophenyl)-1-Boc-3-(picolinoylamino)piperidine72
3-Iodopyridine5-(pyridin-3-yl)-1-Boc-3-(picolinoylamino)piperidine51

Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes provide a versatile method for the direct functionalization of the 1-Boc-piperidine ring. d-nb.info The site selectivity of these reactions is highly dependent on the catalyst and the nitrogen protecting group. d-nb.info For C2 functionalization of N-Boc-piperidine, dirhodium catalysts such as Rh₂(R-TCPTAD)₄ have proven effective when reacting with methyl aryldiazoacetates. d-nb.info The reactions generally proceed with moderate yields and variable stereoselectivity. d-nb.info

In contrast, changing the protecting group to N-brosyl and using the Rh₂(R-TPPTTL)₄ catalyst leads to highly diastereoselective C2 functionalization. d-nb.info Alternatively, C4-substituted analogues can be synthesized by employing N-α-oxoarylacetyl-piperidines in combination with the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄. d-nb.info

The C3-substituted piperidine analogues are not typically accessed via direct C-H insertion. Instead, they can be prepared indirectly through the cyclopropanation of N-Boc-tetrahydropyridine, followed by a reductive, regioselective, and stereoselective ring-opening of the resulting cyclopropane (B1198618). d-nb.info

Catalyst-Controlled C-H Functionalization of Piperidine Derivatives. d-nb.info
SubstrateCatalystDiazo CompoundPosition FunctionalizedYield (%)d.r.ee (%)
N-Boc-piperidineRh₂(R-TCPTAD)₄Methyl 2-phenyl-2-diazoacetateC2521.1:166
N-Boc-piperidineRh₂(S-2-Cl-5-BrTPCP)₄Methyl 2-phenyl-2-diazoacetateC2605.3:183
N-Bs-piperidineRh₂(R-TPPTTL)₄Methyl 2-phenyl-2-diazoacetateC275>30:173
N-Bs-piperidineRh₂(R-TPPTTL)₄Methyl 2-(4-bromophenyl)-2-diazoacetateC278>30:152

Photoredox catalysis offers a powerful method for the α-amino C-H arylation of highly substituted piperidine derivatives. nih.govacs.orgnih.gov This approach utilizes an iridium(III) photoredox catalyst to facilitate the reaction between piperidines and electron-deficient cyano(hetero)arenes. nih.govacs.org A key feature of this transformation is its ability to achieve high diastereoselectivity, even when the piperidine substrate contains multiple pre-existing stereogenic centers. nih.govnih.govacs.org

The mechanism involves a two-stage cascade. First, a rapid and relatively non-selective C-H arylation occurs at the α-position to the nitrogen. nih.govthieme-connect.com This is followed by a slower epimerization process that converts the mixture of diastereomers into the thermodynamically most stable isomer. nih.govnih.govthieme-connect.com The final, high diastereomeric ratio observed in the products corresponds to the thermodynamic equilibrium of the isomers, a finding supported by Density Functional Theory (DFT) calculations. nih.govacs.org This methodology is effective for a variety of densely functionalized piperidines, providing the arylated products in good yields. acs.org

Photoredox C-H Arylation of Substituted Piperidines. nih.gov
Piperidine SubstrateArylation Partner (Cyanoarene)Yield (%)Diastereoselectivity (d.r.)
(2S,4R)-1-Boc-4-fluoropiperidine-2-carboxylateBenzonitrile76>20:1
(2S,5R)-1-Boc-5-hydroxypiperidine-2-carboxylate4-Cyanopyridine6510:1
(±)-cis-1-Boc-2,6-dimethylpiperidine1,4-Dicyanobenzene85>20:1
1-Boc-4-phenylpiperidineBenzonitrile70N/A
1-Boc-4-acetamidopiperidine1,4-Dicyanobenzene942.5:1

Directed lithiation, guided by the coordinating ability of the N-Boc group, is a classical yet powerful strategy for the functionalization of piperidines at the C2 position. The use of chiral ligands allows for highly enantioselective transformations.

The asymmetric deprotonation of N-Boc-piperidine can be achieved with high enantioselectivity using a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral diamine ligand. nih.govwhiterose.ac.uk The most commonly used chiral ligand for this purpose has historically been (-)-sparteine (B7772259), a naturally occurring alkaloid. whiterose.ac.uk More recently, (+)-sparteine surrogates have been developed to access the opposite enantiomer of the product. nih.gov

This method generates a configurationally stable α-lithiated N-Boc-piperidine intermediate. The progress of the lithiation can be monitored in real-time using in-situ ReactIR spectroscopy, which has allowed for the direct observation of a pre-lithiation complex between the substrate, s-BuLi, and the chiral ligand. nih.gov The resulting chiral organolithium species can then be trapped with a variety of electrophiles to yield enantiomerically enriched 2-substituted piperidines. whiterose.ac.uk

This strategy is also highly effective for the kinetic resolution of racemic N-Boc-2-arylpiperidines. rsc.orgrsc.org In this process, the chiral base (e.g., n-BuLi/(-)-sparteine) selectively deprotonates one enantiomer of the racemic starting material, allowing for the recovery of the unreacted enantiomer in high enantiomeric excess (up to 97:3 er). rsc.orgrsc.org The lithiated species can then be quenched with an electrophile to produce highly enantioenriched 2,2-disubstituted piperidines. rsc.orgrsc.org

Asymmetric Lithiation-Trapping of N-Boc-piperidine. nih.govrsc.orgrsc.org
Base/LigandElectrophileProductYield (%)Enantiomeric Ratio (er) or ee (%)
s-BuLi / (+)-sparteine surrogateMe₃SiCl(R)-N-Boc-2-(trimethylsilyl)piperidine9096:4 er
s-BuLi / (-)-sparteineMeI(S)-N-Boc-2-methylpiperidine8598% ee
s-BuLi / (-)-sparteineAcetone (B3395972)(S)-N-Boc-2-(2-hydroxypropan-2-yl)piperidine7895% ee
n-BuLi / (-)-sparteineMe₃SiCl(R,S)-N-Boc-2-phenyl-2-(trimethylsilyl)piperidine9197:3 er
n-BuLi / (+)-sparteine surrogateMeOD(S,S)-N-Boc-2-deuterio-2-phenylpiperidine9696:4 er
*Reactions performed on racemic N-Boc-2-phenylpiperidine via kinetic resolution.

Directed Lithiation and Trapping Techniques

Mechanistic Studies of Lithiation-Substitution Processes

The lithiation of N-Boc-piperidine, typically at the C2 position, followed by electrophilic trapping, is a powerful method for C-C bond formation. Mechanistic studies, often employing in situ Infrared (IR) spectroscopy, have been crucial in optimizing these reactions. thieme-connect.comacs.org The process generally involves deprotonation with a strong organolithium base, such as sec-butyllithium (s-BuLi), often in the presence of a chiral ligand like (-)-sparteine for asymmetric transformations. thieme-connect.combac-lac.gc.ca

A key mechanistic aspect is the role of the tert-butoxycarbonyl (Boc) group. The rotation of the Boc group in the lithiated intermediate can be a rate-limiting factor, particularly at low temperatures. acs.org For instance, studies on the related N-Boc-2-phenylpyrrolidine showed that the low yields at -78 °C were due to the slow rotation of the Boc group, with a calculated half-life of approximately 10 hours. acs.org In contrast, for N-Boc-2-phenylpiperidine, the rotational half-life at the same temperature is only about 4 seconds, indicating a much lower rotational barrier. acs.org This difference in rotational dynamics between five- and six-membered rings is a critical parameter for reaction optimization. Identifying optimal conditions, such as using n-BuLi in THF at -50 °C, was made possible through these spectroscopic monitoring studies. acs.orgresearchgate.net

The stability of the resulting organolithium species is also a central point of these studies. N-Boc-2-lithio-2-arylpiperidines have been found to be configurationally stable at -80 °C in diethyl ether, allowing for electrophilic quenching with high fidelity. nih.gov The choice of chiral ligand is paramount for enantioselectivity, with (-)-sparteine and its surrogates being extensively studied for their ability to induce chirality during the deprotonation step. thieme-connect.combac-lac.gc.ca

Control of Quaternary Stereocenter Formation

The construction of all-carbon quaternary stereocenters on a piperidine ring is a significant synthetic challenge. A key strategy involves the lithiation and substitution of an already enantioenriched 2-substituted N-Boc-piperidine. acs.org This approach allows for the creation of complex, pharmaceutically relevant 2,2-disubstituted piperidines. researchgate.net

The success of this method relies on the configurational stability of the lithiated intermediate. For example, the lithiation of enantioenriched N-Boc-2-arylpiperidines with n-BuLi, followed by trapping with an electrophile, proceeds with retention of stereochemistry, effectively creating a quaternary center. acs.org The kinetic resolution of racemic N-Boc-2-aryl-4-methylenepiperidines using n-BuLi and a chiral ligand like (+)-sparteine is another powerful technique. acs.org This process yields both the enantioenriched starting material and the 2,2-disubstituted product, both with high enantiomeric ratios. acs.org

A broader concept in complex molecule synthesis is the use of an existing quaternary center to guide the formation of subsequent stereocenters. nih.gov This "quaternary-center-guided" strategy leverages the steric bulk of the existing center to block or direct reactivity at other sites, enabling regioselective and stereoselective transformations without the need for extensive protecting group manipulations. nih.gov

Microwave-Assisted Synthetic Protocols for N-Substituted Piperidines

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating the synthesis of N-substituted piperidines. This technology often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgmdpi.comnih.govmdpi.com

For example, the synthesis of N-(substituted)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was accomplished in just 33–90 seconds with yields up to 82% using microwave irradiation, whereas conventional methods required several hours. rsc.org Similarly, other piperidine-containing triazole derivatives were synthesized in 31-68 seconds. rsc.org In another instance, the synthesis of substituted quinolines was achieved in excellent yields and short reaction times by combining microwave irradiation with a solid acid catalyst in a multicomponent domino reaction. mdpi.com The synthesis of various acetamide (B32628) derivatives containing a piperidine moiety also benefited from microwave assistance, with reaction times dropping from hours to minutes and achieving good yields. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Piperidine Derivatives

Product Type Microwave Conditions Microwave Yield Conventional Time Reference
Piperidinyl-triazole propenamides 33–90 seconds 82% Several hours rsc.org
Piperidinyl-triazole acetamides 31–68 seconds High - rsc.org
Piperidine Acetamides Few minutes Good (up to 60%) 2–3 hours mdpi.com
Pyrazolo[3,4-b]pyridines Shorter time Higher yields Longer time mdpi.com

Stereoselective Synthesis of Chiral this compound Derivatives

Asymmetric Bioreduction of 1-Boc-3-Piperidone

Biocatalysis offers a green and highly selective alternative for producing chiral piperidine derivatives. The asymmetric reduction of the prochiral ketone 1-Boc-3-piperidone to yield optically pure (S)- or (R)-N-Boc-3-hydroxypiperidine is a well-established example. researchgate.netpsu.edu (S)-N-Boc-3-hydroxypiperidine, in particular, is a key intermediate in the synthesis of the anticancer drug ibrutinib. rsc.org This transformation is often impeded by the high cost of the required nicotinamide (B372718) coenzymes [NAD(P)H]. rsc.orgrsc.org

Whole-cell biocatalysts, such as recombinant E. coli or yeasts like Pichia pastoris, are frequently used. researchgate.netpsu.edu These systems provide the necessary enzymes and can have internal cofactor regeneration mechanisms. For instance, using recombinant E. coli cells, a high space-time yield of 774 g L⁻¹ d⁻¹ for (S)-N-Boc-3-hydroxypiperidine was achieved at a high substrate concentration (500 mM) with over 99% enantiomeric excess (ee). researchgate.netrsc.org

Enzyme-Catalyzed Transformations (e.g., ω-Transaminases, Alcohol Dehydrogenase)

The primary enzymes employed for the bioreduction of 1-Boc-3-piperidone are alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs). rsc.orgmdpi.com These enzymes catalyze the reduction of the ketone to a secondary alcohol, using a hydride donated from a cofactor like NADPH. mdpi.com ADHs from various microbial sources, such as Thermoanaerobacter brockii (TbADH) and Rhodococcus erythropolis (ReCR), have shown excellent activity and enantioselectivity for this specific reduction. rsc.orgmdpi.com For example, a carbonyl reductase from Rhodococcus erythropolis demonstrated strict (S)-stereoselectivity for the reduction of N-Boc-3-piperidone. mdpi.com

While ADHs are most common for this specific ketone reduction, ω-transaminases (ATAs) represent another major class of enzymes for synthesizing chiral amines. mdpi.comacs.org Though not directly used for the reduction of 1-Boc-3-piperidone to the corresponding alcohol, they are critical in biocatalytic cascades for producing chiral amino-piperidines. For instance, an (S)-selective ω-transaminase was used for the kinetic resolution of (R,S)-1-N-Boc-3-aminopiperidine, yielding the (R)-enantiomer with high optical purity. google.com

Coenzyme Regeneration Strategies in Biocatalysis

The stoichiometric use of expensive cofactors like NAD(P)H is not economically viable for large-scale synthesis. rsc.org Therefore, efficient in situ coenzyme regeneration is essential. Two main strategies are employed:

Substrate-Coupled Regeneration: This method uses a single reductase that can also oxidize a cheap, sacrificial co-substrate, such as isopropanol (B130326). mdpi.commdpi.com The oxidation of isopropanol to acetone regenerates the required NADPH for the primary reduction reaction. mdpi.com

Enzyme-Coupled Regeneration: This is the more common approach, where a second enzyme is used to regenerate the cofactor. mdpi.com A popular system involves co-expressing the primary alcohol dehydrogenase with a glucose dehydrogenase (GDH). rsc.orgrsc.org The GDH oxidizes D-glucose to gluconolactone, which simultaneously reduces NADP⁺ to NADPH. rsc.orgmdpi.com This dual-enzyme system, often housed within a single recombinant E. coli cell, allows for highly efficient synthesis without the need to add external cofactors, as the host cell provides the initial NADP⁺. rsc.orgrsc.org

Table 2: Enzyme Systems for Asymmetric Bioreduction of 1-Boc-3-Piperidone

Primary Enzyme (Source) Coenzyme System Product Key Finding Reference
Alcohol Dehydrogenase (TbADH) Glucose Dehydrogenase (BsGDH) (S)-N-Boc-3-hydroxypiperidine Achieved 96.2% conversion in 3h at 500 mM substrate without external cofactors. rsc.org, rsc.org
Ketoreductase (KRED) Glucose Dehydrogenase (GDH) (S)-N-Boc-3-hydroxypiperidine Co-expression avoids shortcomings of separate reaction processes and improves efficiency. mdpi.com
Carbonyl Reductase (ReCR) Isopropanol (co-substrate) (S)-N-Boc-3-hydroxypiperidine A Y54F variant of the enzyme significantly enhanced catalytic efficiency. mdpi.com
Carbonyl Reductase (from K. marxianus) Glucose Dehydrogenase (GDH) (R)-N-Boc-3-hydroxypiperidine Production of the (R)-enantiomer with >99% ee. mdpi.com

Chiral Derivatization for Enantiomeric Analysis (e.g., (R)-1-Boc-2-piperidine carbonyl chloride)

Determining the enantiomeric purity of chiral amines and related compounds is critical in pharmaceutical development. Chiral derivatization is a powerful technique for this purpose, converting a pair of enantiomers into diastereomers, which can then be quantified using standard chromatographic or spectroscopic methods like NMR or LC-MS.

A pertinent example involves the use of a this compound-based chiral derivatizing agent. In one study, (R)-1-Boc-2-piperidine carbonyl chloride was employed for the targeted analysis of D-Serine. bldpharm.com The derivatization reaction was conducted at room temperature with stirring for two hours. Following this, trifluoroacetic acid was added, and the mixture was incubated for another hour. This procedure formed stable diastereomeric derivatives that could be readily separated and quantified using liquid chromatography-mass spectrometry (LC-MS), providing a limit of quantification of 0.19 µM, which is suitable for analyzing samples like human plasma. bldpharm.com

The general principle of this approach is broadly applicable. Chiral derivatizing agents (CDAs) react with the enantiomeric mixture to form new compounds (diastereomers) that possess distinct physical properties. For NMR analysis, the resulting diastereomers will exhibit separate signals, and the ratio of the integrals of these signals corresponds directly to the enantiomeric ratio of the original sample.

Kinetic Resolution of Substituted Piperidines

Kinetic resolution is a highly effective strategy for obtaining enantioenriched piperidines from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. A prominent methodology involves the asymmetric deprotonation of N-Boc-substituted piperidines using a chiral base system, typically composed of n-butyllithium (n-BuLi) and the chiral diamine (–)-sparteine or its (+)-enantiomer.

The process selectively removes a proton from one enantiomer of the racemic N-Boc-2-arylpiperidine at a much faster rate than from the other. vwr.com This allows for the recovery of the slower-reacting enantiomer with high enantiomeric excess. The faster-reacting enantiomer generates a configurationally stable organolithium intermediate, which can be trapped by an electrophile to yield a highly enantioenriched 2,2-disubstituted piperidine. vwr.com

This robust methodology has been extended to various substituted piperidines, demonstrating its versatility. Research has shown its successful application to N-Boc-2-arylpiperidines containing a functionalizable 4-methylene group and to spirocyclic 2-arylpiperidines, which are valuable as three-dimensional fragments in drug discovery. ambeed.comgoogle.com A key finding is that the rapid rotation of the N-Boc group under the reaction conditions does not impede the stereoselectivity of the lithiation. ambeed.com Furthermore, the process has been shown to be scalable, with the added benefit that the chiral ligand, sparteine, can be recovered and reused. google.com

Table 1: Kinetic Resolution of N-Boc-Piperidines via Asymmetric Deprotonation
SubstrateChiral Base SystemRecovered Starting Material (% Yield, er)Substituted Product (% Yield, er)Reference
N-Boc-2-phenylpiperidinen-BuLi/(-)-sparteine39-48%, up to 97:3High yield and enantioselectivity vwr.com
N-Boc-2-aryl-4-methylenepiperidinen-BuLi/(+)-sparteineHigh enantiomeric ratioNot specified ambeed.com
N-Boc-spirocyclic 2-arylpiperidinen-BuLi/sparteine33% (on 2g scale), 99:1High selectivity google.com

Synthesis of Key this compound Intermediates

The functionalization of the this compound ring at various positions is essential for its use as a versatile building block. The synthesis of intermediates bearing carboxylic acid, aldehyde, and aminomethyl groups provides crucial handles for further chemical transformations, such as amide couplings, reductive aminations, and the construction of more complex heterocyclic systems.

Synthesis of this compound-4-Carboxylic Acid Derivatives

This compound-4-carboxylic acid is a fundamental intermediate, often synthesized from the commercially available isonipecotic acid (piperidine-4-carboxylic acid). The standard procedure involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

A high-yield synthesis involves dissolving isonipecotic acid in a mixture of aqueous sodium hydroxide (B78521) and t-butanol. thermofisher.in The solution is cooled to 0°C before the slow addition of di-tert-butyl dicarbonate (B1257347) (Boc anhydride). The reaction is then allowed to proceed overnight at ambient temperature, resulting in a quantitative yield of the desired product after workup. thermofisher.in

Derivatives of this acid, such as its methyl ester, are also synthetically valuable. Several methods exist for this esterification:

Alkylation with Iodomethane (B122720) : The carboxylic acid can be treated with iodomethane in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). thermofisher.com

Reaction with Diazomethane (B1218177) : A solution of trimethylsilyl (B98337) diazomethane in hexanes can be added dropwise to a suspension of the acid in acetonitrile (B52724) and methanol (B129727) to afford the methyl ester. thermofisher.com

Table 2: Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester
MethodReagentsSolventYieldReference
AlkylationIodomethane, Potassium CarbonateDMFNot specified thermofisher.com
Diazomethane ReactionTrimethylsilyl diazomethaneAcetonitrile/MethanolNot specified thermofisher.com

Synthesis of this compound-3-Carboxaldehyde

This compound-3-carboxaldehyde is a key building block used in various synthetic applications, particularly in medicinal chemistry where the piperidine moiety is a common structural feature. chemimpex.com It is identified as an organic chemical synthesis intermediate, though it is noted to be air-sensitive and incompatible with oxidizing agents. chemicalbook.com

The synthesis of this aldehyde is commonly achieved through the controlled oxidation of the corresponding primary alcohol, (1-Boc-piperidin-3-yl)methanol. A widely used method for this transformation is the Swern oxidation. This involves activating dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride at low temperatures (e.g., -78°C) to form the electrophilic species, followed by the addition of the alcohol. A hindered organic base, such as triethylamine, is then added to facilitate the elimination reaction that yields the final aldehyde product. This method is favored for its mild conditions and high efficiency in oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

Synthesis of 1-Boc-Aminomethyl-Piperidine Derivatives

The 1-Boc-4-(aminomethyl)piperidine scaffold is a crucial intermediate for preparing biologically active compounds, including inhibitors of enzymes like aspartic acid protease and Kinesin spindle protein. smolecule.com Its synthesis typically starts from a more functionalized piperidine precursor.

A common and efficient pathway involves the chemical reduction of either this compound-4-carbonitrile or this compound-4-carboxamide. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are effective for these transformations. For instance, the reduction of the amide group of this compound-4-carboxamide with LiAlH₄ in an ethereal solvent like tetrahydrofuran (B95107) (THF) provides a direct route to the primary amine of 1-Boc-4-(aminomethyl)piperidine. This method provides a versatile building block with a reactive primary amine ready for subsequent elaboration in multi-step syntheses.

Synthesis of Pyrazole-Fused this compound Carboxylates

Fusing a pyrazole (B372694) ring to the this compound scaffold generates novel heterocyclic amino acid-like structures that serve as valuable chiral building blocks. An efficient and regioselective synthesis for these compounds has been developed, starting from readily available N-Boc-piperidine carboxylic acids. chemicalbook.com

The synthetic sequence begins with the conversion of an N-Boc-piperidine carboxylic acid (e.g., the 4-carboxylic or chiral 3-carboxylic acid versions) into its corresponding β-keto ester. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) to generate a β-enamino diketone. The crucial step is the subsequent cyclocondensation of this diketone with various hydrazine (B178648) derivatives. This reaction, a cornerstone of pyrazole synthesis, proceeds regioselectively to yield methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the main products.

Reactivity and Transformation Studies of 1 Boc Piperidine Systems

Chemical Reactivity Profiling and Reactive Sites

The chemical reactivity of 1-Boc-piperidine is dominated by the presence of the Boc group attached to the nitrogen atom. This group serves as a robust protecting group that enhances the compound's stability and influences its reaction pathways. cymitquimica.com The Boc group is an electron-withdrawing carbamate (B1207046) that decreases the nucleophilicity and basicity of the piperidine (B6355638) nitrogen. This deactivation prevents the nitrogen from participating in many common reactions, such as alkylation or acylation, under neutral or basic conditions. This electronic effect is crucial, as it allows for selective chemical modifications at other sites of the molecule without interference from the otherwise reactive secondary amine. vulcanchem.com

The primary reactive sites in a simple this compound molecule are the C-H bonds of the piperidine ring. The positions adjacent to the nitrogen atom (C-2 and C-6) are electronically activated due to the potential for positive charge stabilization by the nitrogen during certain reactions. nih.gov However, these positions are also sterically hindered by the bulky Boc group. cymitquimica.com The C-3 and C-5 positions are electronically deactivated by the inductive effect of the nitrogen atom, making direct C-H functionalization at these sites challenging. nih.govnsf.gov The C-4 position is less affected by the nitrogen's inductive effect and is sterically more accessible, making it a common site for initial functionalization, often starting from the commercially available 1-Boc-4-piperidone. nih.govcymitquimica.com

In substituted this compound systems, the reactivity profile is further defined by the nature of the substituents. For instance, a ketone at the C-4 position (1-Boc-4-piperidone) provides an electrophilic site for nucleophilic additions and reductive aminations. cymitquimica.com A carboxylic acid group offers a handle for amide bond formation, esterification, or reduction. vulcanchem.comvulcanchem.com The presence of these functional groups, combined with the directing and protective nature of the Boc group, makes the this compound system a versatile platform for building complex molecular architectures. cymitquimica.com

Derivatization Reactions at Specific Positions of the Piperidine Ring

While the Boc group protects the nitrogen, it also influences the reactivity of the ring's carbon atoms, enabling regioselective functionalization, which is crucial for building molecular complexity.

The C-2 position, being adjacent to the nitrogen, is electronically activated, but direct functionalization is often hindered by the steric bulk of the Boc group. nih.govacs.org Despite this challenge, several methods have been developed to achieve selective C-2 substitution.

One prominent strategy involves rhodium-catalyzed C-H insertion reactions. nih.govnsf.gov In this approach, a donor/acceptor carbene, generated from a diazo compound, is reacted with N-Boc-piperidine in the presence of a chiral dirhodium catalyst. The choice of catalyst and its ligands is critical for controlling both the site selectivity (C-2 vs. other positions) and the stereoselectivity of the transformation. nih.govnsf.govd-nb.info For instance, catalysts like Rh₂(R-TCPTAD)₄ have been successfully used to generate 2-substituted piperidine analogues. nih.govnsf.gov

Another powerful method is the lithiation of the C-2 position followed by quenching with an electrophile. The deprotonation is typically carried out using a strong base like sec-butyllithium (B1581126) in the presence of a ligand such as (-)-sparteine (B7772259) to control stereochemistry. In situ IR spectroscopy studies have shown that for N-Boc-piperidine, the rotation of the Boc group is relatively fast at low temperatures (e.g., -78 °C), which is a key factor for successful lithiation and subsequent substitution to create a quaternary stereocenter at the C-2 position. acs.org

Table 2: Selected Methods for C-2 Functionalization of N-Boc-Piperidine

MethodKey ReagentsDescriptionReference
Rhodium-Catalyzed C-H InsertionN-Boc-piperidine, Aryldiazoacetate, Rh₂(R-TCPTAD)₄Catalyst-controlled insertion of a carbene into the C2-H bond. nih.govnsf.gov
Asymmetric Lithiation-Substitutions-BuLi, (-)-sparteine, Electrophile (e.g., alkyl halide)Stereoselective deprotonation at C-2 followed by reaction with an electrophile. acs.org

Direct C-H functionalization at the C-3 position of the piperidine ring is significantly more challenging. The position is electronically deactivated due to the inductive electron-withdrawing effect of the ring nitrogen, making it less susceptible to electrophilic attack or carbene insertion. nih.govnsf.govd-nb.info

To circumvent this low reactivity, indirect methods have been devised. One elegant strategy involves the asymmetric cyclopropanation of N-Boc-1,2,3,4-tetrahydropyridine. The resulting bicyclic cyclopropane (B1198618) intermediate can then undergo a regio- and stereoselective reductive ring-opening, which selectively breaks the bond between the more substituted carbons to install a functional group at the C-3 position of the now-saturated piperidine ring. nih.govnsf.govd-nb.info

Another effective approach to introduce functionality at C-3 is through the transformation of a pre-functionalized precursor. A common starting material is 1-Boc-3-piperidone. This ketone can undergo various reactions, such as asymmetric transamination using ω-transaminase enzymes. beilstein-journals.org This biocatalytic method allows for the synthesis of enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine in a single step from the prochiral ketone, providing a valuable chiral building block for further derivatization. beilstein-journals.org The resulting amino group at C-3 can then be used as a handle for further modifications. uantwerpen.be

Functionalization at C-4 Position

The C-4 position of the this compound ring is a common site for functionalization due to its accessibility through various synthetic strategies. These methods range from direct C-H activation to the transformation of pre-functionalized piperidine precursors.

One advanced approach involves the catalyst-controlled, site-selective C-H functionalization using rhodium-catalyzed reactions of donor/acceptor carbenes. nsf.gov When N-α-oxoarylacetyl-piperidines are used as substrates in combination with the specific catalyst Rh₂(S-2-Cl-5-BrTPCP)₄, C-H insertion occurs preferentially at the C-4 position. nsf.govd-nb.info This strategy overrides the electronic preference for C-2 functionalization by employing steric shielding from the catalyst and the N-protecting group. nsf.gov

More traditional and widely used methods often start with a piperidine ring already functionalized at the C-4 position. For instance, 1-N-Boc-4-piperidine carboxylic acid (N-Boc-isonipecotic acid) serves as a versatile starting material. It can be converted into a Weinreb amide, which then reacts with a Grignard reagent like methylmagnesium bromide to yield 1-N-Boc-4-acetyl piperidine. google.com Alternatively, the alkylation of isonipecotate can introduce a variety of substituents at the C-4 position, which can then be elaborated. A key transformation is the Curtius rearrangement of a C-4 acyl azide (B81097) to an isocyanate, which is subsequently trapped to form a C-4 amino group, leading to the synthesis of N'-Boc-4-methyl-4-aminopiperidine. nih.gov

Syntheses can also commence from other commercially available materials like 4-cyanopiperidine. afasci.com The nitrile group can be reduced to a primary amine, which is then available for further derivatization, such as amidation. afasci.com Another strategy involves the Lewis acid-catalyzed addition of silyl (B83357) enol ethers to 2-cyano-1,2,5,6-tetrahydropyridines, which provides access to 4-substituted piperidines in high yields. rsc.org

Furthermore, N-Boc-4-piperidone is a common precursor. It can undergo a Wittig reaction to introduce an exocyclic double bond, which can be subsequently hydrogenated to yield a 4-substituted piperidine. nih.gov

Table 1: Selected Methods for C-4 Functionalization of this compound Systems

Starting MaterialReagents and ConditionsProduct TypeRef.
N-α-oxoarylacetyl-piperidineRh₂(S-2-Cl-5-BrTPCP)₄, Donor/acceptor carbene4-Arylacetate substituted piperidine nsf.govd-nb.info
1-N-Boc-4-piperidine carboxylic acid1. EDC, HOBt, N,O-dimethylhydroxylamine HCl, DIEA 2. MeMgBr1-N-Boc-4-acetyl piperidine google.com
Ethyl isonipecotate1. LDA, Alkyl halide 2. NaOH (hydrolysis) 3. DPPA, Et₃N; then BnOH (Curtius)4-Alkyl-4-(Boc-amino)piperidine nih.gov
N-Boc-4-piperidone1. Ph₃P=CH₂, THF 2. H₂, Pd/C4-Methyl-1-Boc-piperidine nih.gov
4-Cyanopiperidine1. N-phenyl-2-chloroacetamide, K₂CO₃ 2. CoCl₂·6H₂O, NaBH₄1-(N-phenylacetamidyl)-4-(aminomethyl)piperidine afasci.com

Functionalization at C-5 Position

Direct functionalization of the C-5 position of the this compound scaffold represents a significant synthetic challenge due to the lower reactivity of the C-H bonds at the C-3 and C-5 positions compared to the C-2 and C-4 positions. However, recent advances in palladium-catalyzed C-H activation have enabled the remote functionalization of this position with high regioselectivity and stereospecificity. acs.orgfigshare.comscispace.com

This transformation is typically achieved by installing a directing group on the piperidine ring, which positions the metal catalyst in proximity to the target C-H bond. A notable example is the arylation of 1-Boc-3-aminopiperidine derivatives. acs.orgfigshare.comacs.org In this methodology, the amino group at C-3 is first acylated with picolinoyl chloride, creating a bidentate directing group. acs.orgscispace.com

The substrate, 1-Boc-3-(picolinoylamino)piperidine, is then subjected to a palladium-catalyzed reaction with an iodo(hetero)arene. acs.orgfigshare.com The choice of the N-1 protecting group is crucial for the reaction's success, with the Boc group proving to be highly effective. acs.org The reaction conditions, including the addition of a catalytic amount of an acid like 2,6-dimethylbenzoic acid and maintaining a high reaction concentration, are important factors for achieving high conversion and yield. acs.orgfigshare.com This procedure results in the formation of cis-3,5-disubstituted piperidines in a regiospecific (C-5) and stereospecific (cis) manner. acs.orgscispace.com The picolinoylamide directing group can be cleaved orthogonally, leaving the Boc group intact for further modifications. acs.org

Table 2: Palladium-Catalyzed C-5 Arylation of 1-Boc-3-(picolinoylamino)piperidine

Arylating Agent (Ar-I)Catalyst / LigandAdditive / BaseProduct (cis-5-Aryl-1-Boc-3-(picolinoylamino)piperidine)YieldRef.
IodobenzenePd(OAc)₂2,6-dimethylbenzoic acid, Ag₂CO₃cis-5-Phenyl-1-Boc-3-(picolinoylamino)piperidine43% (70% conversion) acs.org
1-Iodo-4-methoxybenzenePd(OAc)₂2,6-dimethylbenzoic acid, Ag₂CO₃cis-5-(4-Methoxyphenyl)-1-Boc-3-(picolinoylamino)piperidineHigh acs.orgfigshare.com
3-IodopyridinePd(OAc)₂2,6-dimethylbenzoic acid, Ag₂CO₃cis-5-(Pyridin-3-yl)-1-Boc-3-(picolinoylamino)piperidineHigh acs.orgfigshare.com

Computational Chemistry and Spectroscopic Characterization of 1 Boc Piperidine Analogs

Density Functional Theory (DFT) Calculations for Geometrical Parameters and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure and geometry of molecules. For 1-Boc-piperidine analogs, DFT calculations are instrumental in determining optimized geometrical parameters, such as bond lengths and angles, and in performing conformational analysis. researchgate.netresearchgate.net These theoretical calculations are often performed using various functionals, such as B3LYP or WB97XD, paired with basis sets like 6-311++G(d,p), and are validated by comparison with experimental data from X-ray crystallography. researchgate.netcolab.wsuj.edu.pl

Conformational analysis, aided by methods like Potential Energy Surface (PES) scans, helps identify the most stable conformers of a molecule. researchgate.netcolab.ws For the flexible piperidine (B6355638) ring, this analysis is critical. Studies on N-Boc-piperidine have investigated its deprotonation, revealing that computational models can accurately predict reaction pathways and selectivity. nih.gov In the case of substituted analogs like 1-Boc-3-fluoro-4-oxopiperidine, DFT calculations combined with NMR experiments have been used to understand the conformational equilibrium, such as the preference for the fluorine atom to be in an axial or equatorial position. researchgate.netd-nb.info This preference is governed by subtle electronic effects, including hyperconjugative interactions. researchgate.net The barrier to rotation of the tert-butoxycarbonyl (Boc) group itself has also been a subject of study, with DFT calculations and variable-temperature NMR showing that this rotation is significantly faster in N-Boc-2-phenylpiperidine compared to its pyrrolidine (B122466) counterpart. nih.gov

Table 1: Examples of DFT Methods Used in the Study of this compound Analogs

CompoundDFT FunctionalBasis SetReference
1-Benzyl-4-(N-Boc-amino)piperidineB3LYP, WB97XD6-311++G(d,p) researchgate.netcolab.ws
N-Boc-Piperidine-4-Carboxylic acidDFT, Hartree-Fock6-311++G(d,p) researchgate.net
1-Boc-3-fluoro-4-oxopiperidineB3LYP-D3(BJ)6-311++G(d,p) d-nb.info
Piperidine-conjugated dihydroquinazolinonesB3LYP6-31G(d) eurekaselect.com

Molecular Electrostatic Potential (MEP) and Fukui Function Analyses

To understand the chemical reactivity of this compound analogs, researchers employ analyses of the Molecular Electrostatic Potential (MEP) and Fukui functions. researchgate.netcolab.ws The MEP map is a visual representation of the charge distribution on the molecule's surface, identifying sites prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net Regions with negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-deficient and attract nucleophiles. uj.edu.pltandfonline.com

Fukui function analysis provides a more quantitative measure of the reactivity at specific atomic sites. researchgate.net Derived from changes in electron density, it helps to pinpoint the most likely sites for nucleophilic, electrophilic, and radical attacks within the molecule. nih.gov These calculations, often utilizing Natural Population Analysis (NPA) charges, are crucial for predicting how a molecule will interact with other reagents or biological targets. researchgate.netcolab.ws For instance, in studies of 1-Benzyl-4-(N-Boc-amino)piperidine, MEP and Fukui analyses were used to investigate the molecule's most reactive sites. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides detailed insight into intramolecular bonding and orbital interactions. researchgate.net It examines charge delocalization by quantifying the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is expressed as a second-order perturbation energy, E(2). tandfonline.com

Spectroscopic Investigations (FT-IR, FT-Raman, UV-Vis, NMR)

Spectroscopic techniques are essential for the structural elucidation of newly synthesized this compound derivatives. The experimental data obtained are often compared with values calculated via DFT to confirm the proposed structures. researchgate.netnih.gov

FT-IR and FT-Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups present in a molecule. Experimental FT-IR and FT-Raman spectra are compared with theoretical spectra calculated using DFT. researchgate.netresearchgate.net The calculated vibrational frequencies are typically scaled to correct for anharmonicity and computational approximations. researchgate.net Potential Energy Distribution (PED) analysis is then used to make unambiguous assignments of the vibrational modes. researchgate.netnih.gov A characteristic absorption peak for this compound analogs is the strong carbonyl (C=O) stretch from the Boc group, which typically appears around 1680–1700 cm⁻¹. vulcanchem.com

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is a cornerstone for determining the carbon-hydrogen framework of organic molecules. mdpi.com Theoretical chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and are compared with experimental spectra to verify structural assignments. tandfonline.comnih.gov In complex structures, 2D NMR techniques like HMBC and NOESY are used to confirm regiochemistry and stereochemistry, as demonstrated in the characterization of novel pyrazole-substituted N-Boc-piperidines. nih.gov

UV-Vis Spectroscopy: UV-Visible spectroscopy is used to investigate the electronic transitions within a molecule. researchgate.net The absorption spectra, which show transitions such as n→π* and π→π*, can be correlated with the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) calculated by DFT. tandfonline.comnih.gov This HOMO-LUMO energy gap is an indicator of the molecule's electronic excitability and chemical reactivity. researchgate.net

Table 2: Spectroscopic Data for tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

TechniqueObserved Data (in CDCl₃)Reference
¹³C-NMR (δ, ppm) 28.57 (3× CH₃); 32.52 (2× CH₂); 42.30 (2× CH₂); 50.22 (CH); 79.72 (C); 113.42 (2× CHAr); 117.61 (CHAr); 129.49 (2× CHAr); 149.89 (C); 154.92 (C) mdpi.com
IR (cm⁻¹) 1763.07 (C=O carbamate); 1671.6 (C=O, amide) mdpi.com
Mass Spec (m/z) Calculated for C₁₆H₂₄N₂O₂: 276.2, Found: 277.1 [M+1] mdpi.com

Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor), which is typically a protein or enzyme of therapeutic interest. eurekaselect.com This technique is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound analogs, docking studies have been performed to evaluate their potential as inhibitors for various biological targets. These studies predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. eurekaselect.com For example, 1-Benzyl-4-(N-Boc-amino)piperidine was docked into the active site of VEGFR-2 Kinase, an anti-cancer target, to assess its inhibitory potential. researchgate.netcolab.ws Similarly, piperidine-conjugated dihydroquinazolinones were docked with VEGFR2 to rationalize their observed cytotoxic activity against cancer cell lines. eurekaselect.com Other studies have explored piperidine-based derivatives as potential HIV-1 reverse transcriptase inhibitors, using docking to understand structure-activity relationships and the impact of mutations. kuleuven.be

Table 3: Examples of Molecular Docking Studies with this compound Derivatives

Ligand DerivativeProtein Target (PDB Code)Key FindingsReference
1-Benzyl-4-(N-Boc-amino)piperidineVEGFR-2 Kinase Inhibitor Receptors (e.g., 6GQO, 4AG8)Studied for potential anticancer activity. researchgate.netcolab.ws
Piperidine-conjugated dihydroquinazolinoneVEGFR2Good fitting and hydrogen bonding with active site amino acids, correlating with cytotoxicity. eurekaselect.com
Piperidine-linked amino-triazinesHIV-1 Reverse Transcriptase (3M8Q)Identified key hydrogen bond interactions and explained activity against wild-type and mutant strains. kuleuven.be

Applications of 1 Boc Piperidine in Medicinal Chemistry and Drug Discovery

1-Boc-Piperidine as a Privileged Scaffold in Drug Development

The piperidine (B6355638) ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity. nih.gov This makes piperidine and its derivatives, like this compound, highly valuable in drug discovery. nih.govresearchgate.net The Boc group serves as a protective shield for the piperidine nitrogen, preventing it from undergoing unwanted reactions during synthesis, and can be easily removed under mild conditions. vulcanchem.com This allows for precise chemical modifications at other positions of the piperidine ring, enabling the creation of diverse libraries of compounds for screening against various diseases. researchgate.net The benzoylpiperidine fragment, a related structure, is also considered a privileged structure and a potential bioisostere of the piperazine (B1678402) ring. mdpi.com

The versatility of the this compound scaffold is evident in its use to create a multitude of derivatives, including those with spirocyclic rings, which have shown a wide range of therapeutic effects. beilstein-journals.org The ability to functionalize the piperidine ring at different positions has led to the development of compounds targeting a broad spectrum of receptors and enzymes. researchgate.netnih.gov

Role in the Synthesis of Pharmacologically Active Compounds

This compound and its derivatives are crucial building blocks for a variety of pharmacologically active compounds, demonstrating their broad applicability in medicinal chemistry.

Derivatives of this compound are instrumental in the synthesis of novel analgesics and anti-inflammatory agents. chemimpex.comontosight.ai For example, 1-Boc-piperidin-3-ylpropionic acid has been utilized in the development of compounds that inhibit the NLRP3 inflammasome, a key player in inflammatory responses. vulcanchem.com The 4-anilidopiperidine core, a structure accessible from this compound precursors, is the foundation for potent opioid analgesics like fentanyl and its analogs. nih.gov By modifying the substituents on the piperidine ring, researchers can fine-tune the pharmacological properties of these compounds.

The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS). google.com this compound derivatives are used to synthesize compounds that modulate the activity of various CNS receptors. chemimpex.comchemimpex.com For instance, research has shown that this compound-4-carboxaldehyde can exert anxiolytic effects. researchgate.netnih.gov Furthermore, piperidine-based structures have been investigated for their potential in treating neurological disorders and pain, with some compounds advancing to clinical trials. nih.gov

This compound derivatives, particularly (R)-3-amino-1-Boc-piperidine, are critical intermediates in the synthesis of a class of anti-diabetic drugs known as DPP-IV inhibitors. beilstein-journals.orgbeilstein-journals.org These drugs, which include alogliptin (B1666894) and linagliptin, work by prolonging the action of incretin (B1656795) hormones, leading to improved glycemic control. researchgate.netsigmaaldrich.com The synthesis of these complex molecules often involves the coupling of the (R)-3-amino-1-Boc-piperidine core with other heterocyclic structures. google.comgoogle.comgoogle.comgoogle.com The Boc-protecting group is essential for controlling the stereochemistry and ensuring the desired biological activity of the final product. cbijournal.com

Table 1: this compound Derivatives in the Synthesis of DPP-IV Inhibitors

DPP-IV InhibitorKey this compound IntermediateReference
Alogliptin(R)-3-Amino-1-Boc-piperidine beilstein-journals.orgbeilstein-journals.orgsigmaaldrich.com
Linagliptin(R)-3-Amino-1-Boc-piperidine beilstein-journals.orgsigmaaldrich.comgoogle.comquickcompany.in

The synthesis of GPR119 selective agonists, a class of drugs being investigated for the treatment of obesity and type 2 diabetes, often utilizes this compound derivatives. researchgate.netnih.govpatsnap.com GPR119 agonists have been shown to reduce food intake and body weight in animal models. researchgate.net Specifically, this compound-4-carboxaldehyde is a known precursor in the synthesis of these agonists. nih.gov The development of potent and selective GPR119 agonists is an active area of research, with various synthetic strategies employing piperidine-based scaffolds. nih.gov

4-Amino-1-Boc-piperidine is a key reagent in the preparation of bromodomain inhibitors. chemicalbook.comthermofisher.comthermofisher.com Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in the regulation of gene transcription. vulcanchem.com Inhibitors of bromodomains are being explored as potential therapeutics for cancer and other diseases. The synthesis of these inhibitors often involves the use of 4-amino-1-Boc-piperidine to introduce the piperidine moiety, which is crucial for their biological activity. chemicalbook.comalfa.co.kr For example, (R)-3-Amino-1-Boc-piperidine has been used to prepare potent CBP/P300 bromodomain inhibitors. sigmaaldrich.com

Antitumor Agents and Kinase Inhibitors

The piperidine moiety is a characteristic substructure in many bioactive compounds, including those with antitumor properties. chemicalbook.com this compound derivatives serve as key intermediates in the synthesis of potent anticancer agents, particularly kinase inhibitors. derpharmachemica.comresearchgate.net Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

A prominent example is the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used to treat B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia. chemicalbook.com The chiral intermediate, (S)-1-Boc-3-hydroxypiperidine, is essential for the creation of Ibrutinib. chemicalbook.comderpharmachemica.com The hydroxyl group on the piperidine ring can modulate enzyme activity, and its incorporation into the final drug enhances efficacy by targeting kinases responsible for tumor growth. Research has focused on efficient, stereoselective synthesis of this intermediate using methods like enzymatic biocatalysis to improve yields and cost-effectiveness. derpharmachemica.comresearchgate.net

Derivatives of this compound have also been used to synthesize inhibitors of other kinases, such as vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in angiogenesis. acs.org For instance, a multi-step synthesis of the kinase inhibitor Vandetanib involves a Mitsunobu reaction with an N-Boc-piperidine derivative. acs.org Furthermore, new piperidyl analogues of natural indole (B1671886) phytoalexins, synthesized using this compound derivatives, have shown potent cytotoxic activity against various human cancer cell lines. researchgate.netnih.gov

Table 1: Examples of this compound Derivatives in Antitumor Agent Synthesis

Intermediate Target Drug/Class Therapeutic Area Key Synthetic Step
(S)-1-Boc-3-hydroxypiperidine Ibrutinib (BTK Inhibitor) Oncology (B-cell malignancies) Asymmetric reduction or resolution to obtain the key chiral synthon. chemicalbook.comderpharmachemica.com
N-Boc-piperidine-1-carboxylate Vandetanib (VEGFR2 Inhibitor) Oncology (Thyroid Cancer) Mitsunobu reaction to introduce the piperidine moiety. acs.org
cis-1-Boc-2-deoxy-2-(1-piperidyl)spirobrassinol Spiroindole Analogue Oncology (Experimental) Spirocyclization reaction. nih.gov

Antihypertensive, Antimalarial, Neuroprotective, Antibacterial, and Anticonvulsant Agents

The utility of this compound extends across a broad spectrum of therapeutic categories beyond oncology.

Antihypertensive Agents: The benzoylpiperidine fragment is a recognized privileged structure in medicinal chemistry, appearing in various bioactive molecules. mdpi.com While direct synthesis examples from this compound are specific to individual drug development programs, its role as a versatile piperidine source is implicit in creating compounds that modulate receptors and enzymes involved in blood pressure regulation.

Antimalarial Agents: The emergence of drug-resistant malaria parasites necessitates the development of new therapeutic agents. mdpi.com this compound derivatives are instrumental in synthesizing novel antimalarials. For example, 1-Boc-4-aminopiperidine is a starting material for a series of inhibitors targeting plasmepsin II, a digestive enzyme of the Plasmodium falciparum parasite. mdpi.comresearchgate.net The synthesis involves reductive amination and acylation, followed by deprotection of the Boc group to yield the final active compounds. mdpi.com Other studies have shown that conjugating a piperidine moiety, often derived from a Boc-protected precursor, to a quinoline (B57606) scaffold can enhance antimalarial activity against both chloroquine-sensitive and resistant strains. nih.govnih.gov

Neuroprotective Agents: In the quest for treatments for neurodegenerative diseases and stroke, this compound derivatives are used to build novel neuroprotective compounds. thieme-connect.comthieme-connect.com A class of piperidine urea (B33335) derivatives designed to have reduced cardiotoxicity compared to earlier agents were synthesized using 4-Boc-aminopiperidine as a key intermediate. thieme-connect.comthieme-connect.com These compounds have shown potent protective activity in cellular models of glutamate-induced injury. thieme-connect.com Similarly, hybrids of indanone/benzofuranone and piperidine have been synthesized to enhance bioavailability and have demonstrated neuroprotective effects in oxygen-glucose deprivation/reperfusion models. nih.gov

Antibacterial Agents: The piperidine scaffold is found in various antifungal and antibacterial drugs. researchgate.net Recent research has focused on synthesizing novel sulfonyl piperidine carboxamide derivatives from N-Boc-piperidine-3-carboxylic acid. researchgate.netasianpubs.org These compounds, created through amide coupling, have demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netasianpubs.org

Anticonvulsant Agents: Piperidine derivatives have been investigated for their potential to treat seizures. nih.gov The synthesis of novel anticonvulsants often involves the use of Boc-protected piperidine precursors. For example, derivatives of 3-piperidinecarboxylic acid (nipecotic acid) and phenylglycine have been synthesized and evaluated for their anticonvulsant properties in various seizure models. nih.govmdpi.com These syntheses typically involve coupling reactions where the Boc group protects the piperidine nitrogen until the final steps. mdpi.com

Development of Advanced Drug Delivery Systems

This compound derivatives are not only used to create active pharmaceutical ingredients but also to develop advanced drug delivery systems. The chemical properties of these intermediates allow for their incorporation into larger molecules designed to improve the delivery and bioavailability of therapeutic agents. chemimpex.comrsc.org For instance, the carboxylic acid group on derivatives like 1-Boc-4-(3-carboxy-phenoxy)piperidine enhances reactivity for coupling reactions, making it a suitable building block for formulating drug delivery systems that can offer targeted or sustained release. chemimpex.com The versatility of low-molecular-weight peptides and polymers, which can be functionalized using Boc-piperidine intermediates, makes them attractive for creating tailored hydrogels and other delivery vehicles. rsc.orgnih.gov

Use in Biochemical Research to Study Receptor Interactions and Enzyme Activities

The Boc-protected piperidine structure serves as a valuable tool in chemical biology and biochemical research. chemimpex.com These compounds are used as probes to investigate the interactions between small molecules and biological macromolecules like receptors and enzymes. smolecule.com By incorporating the this compound scaffold into different molecular structures, researchers can study binding affinities and elucidate complex biochemical processes. chemimpex.com For example, derivatives have been used to study binding to the phencyclidine (PCP) site of the NMDA receptor and to probe interactions with enzymes like proteases and kinases. nih.govsmolecule.com The Boc group allows for the controlled synthesis of these molecular probes, which can then be deprotected to reveal the free amine for interaction with the biological target. smolecule.com

Integration into Polymeric Materials for Enhanced Properties

This compound and its derivatives are utilized in material science to synthesize functional polymers with enhanced properties. chemimpex.comacs.org They can be integrated into polymer backbones or used as modifying agents. chemimpex.com For example, research has shown the synthesis of main-chain-type organoboron quinolate polymers where a precursor polymer is treated with piperidine (derived from a protected form like this compound) to create the final material. This modification can dramatically alter the polymer's photoluminescent properties. acs.org The ability to incorporate piperidine units allows for the modification of material characteristics for applications in coatings, adhesives, and advanced biomaterials. nih.govchemimpex.com The development of controlled polymerization techniques has expanded the possibilities for creating tailor-made block copolymers with specific functionalities derived from intermediates like this compound. researchgate.net


Future Directions and Emerging Research Areas

Development of Novel Stereoselective Methodologies for Functionalization

The creation of chiral piperidine (B6355638) derivatives is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. A significant frontier in this area is the development of new catalytic methods that can install functional groups onto the 1-Boc-piperidine ring with high levels of stereocontrol.

Recent research has demonstrated the power of rhodium-catalyzed C-H insertion reactions for the stereoselective functionalization at the C2 position of the piperidine ring. By carefully selecting the chiral dirhodium catalyst, chemists can influence both the diastereomeric ratio and the enantiomeric excess of the product. d-nb.info For example, studies have shown that specialized chiral dirhodium tetracarboxylate catalysts can significantly improve stereoselectivity compared to earlier methods. d-nb.infonih.gov The combination of biocatalysis and radical cross-coupling also represents a promising strategy, streamlining the synthesis of high-value enantiopure piperidines. chemistryviews.org

Enzymes are also emerging as powerful tools for stereoselective synthesis. Lipase-catalyzed kinetic resolutions and desymmetrization of meso-piperidine derivatives have been used to produce optically pure building blocks. nih.gov Furthermore, ω-transaminases are being employed for the asymmetric synthesis of chiral amino-piperidines from prochiral ketones, offering a direct, one-step route to valuable intermediates like (R)- and (S)-3-amino-1-Boc-piperidine. beilstein-journals.org

Catalyst/MethodTarget PositionKey FindingsReference
Rh₂(S-2-Cl-5-BrTPCP)₄C2Enhanced diastereoselectivity (5.3:1 d.r.) and enantioselectivity (83% ee) in C-H insertion reactions with N-Boc-piperidine. d-nb.info
Rh₂(R-TCPTAD)₄C2Catalyzed N-Boc-piperidine functionalization with moderate yield but variable stereoselectivity. nih.govresearchgate.net
Asymmetric Reductive TransaminationRing FormationA rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts using a chiral amine (e.g., (R)-1-phenylethylamine) allows for the synthesis of various chiral piperidines with high enantiomeric excess (e.g., 96% ee). dicp.ac.cn
ω-TransaminasesC3Asymmetric amination of 1-Boc-3-piperidone to produce enantiomerically pure (R)- and (S)-3-amino-1-Boc-piperidine. beilstein-journals.org
Lipase from Aspergillus nigerC2, C6Hydrolytic desymmetrisation of meso-2,6-diacetoxy-piperidines to yield (2R,6S)-monoacetates with excellent optical purity (>98% ee). nih.gov

Exploration of C-H Functionalization at Less Activated Positions

While functionalization at the C2 position adjacent to the nitrogen atom is well-established, the selective activation of C-H bonds at the more remote C3 and C4 positions is a significant and ongoing challenge. The inductive effect of the nitrogen atom deactivates the C3 position, making direct functionalization difficult. nih.govnsf.gov Overcoming this challenge is a key area of future research, as it would provide access to a wider array of substitution patterns and novel molecular scaffolds.

Innovative strategies are being developed to achieve this site-selectivity. One successful approach involves catalyst-controlled C-H functionalization, where the choice of catalyst and protecting group on the piperidine nitrogen dictates the position of the reaction. d-nb.inforesearchgate.net For instance, researchers have achieved C4 functionalization by using specific rhodium catalysts in combination with N-α-oxoarylacetyl-piperidines. nih.gov An indirect method for C3 functionalization has also been developed, involving the asymmetric cyclopropanation of N-Boc-tetrahydropyridine followed by a regio- and stereoselective ring-opening. nih.govnsf.gov

Another powerful strategy employs directing groups to guide a metal catalyst to a specific remote C-H bond. A palladium-catalyzed protocol using a picolinamide (B142947) directing group on 1-Boc-3-aminopiperidine has been shown to achieve regiospecific and stereospecific arylation at the C5 position. uantwerpen.beacs.orgscispace.com This remote functionalization opens up new avenues for creating complex cis-3,5-disubstituted piperidines. uantwerpen.be

MethodTarget PositionCatalyst/Directing GroupKey FindingsReference
Catalyst ControlC4Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl-piperidinesDirect C-H functionalization produces 4-substituted analogues with high diastereoselectivity (>30:1 d.r.) and enantioselectivity (up to 97% ee). nih.gov
Indirect FunctionalizationC3Asymmetric cyclopropanation of N-Boc-tetrahydropyridine (catalyzed by Rh₂(R-DOSP)₄) followed by reductive ring-opening.Provides access to 3-substituted analogues that are otherwise difficult to synthesize directly. nih.govnsf.gov
Directed C-H ArylationC5Palladium catalyst with a picolinamide bidentate directing group attached at C3.Achieves regiospecific and stereospecific cis-arylation at the remote C5 position of 1-Boc-3-aminopiperidine. uantwerpen.beacs.org
Directed C-H ArylationC4Palladium catalyst with an aminoquinoline (AQ) directing group attached at C3.Preferentially functionalizes the unactivated C4 position of N-Boc-piperidine-3-carboxamide. acs.orgpnas.org

Application in Macrocycle and Complex Natural Product Synthesis

The piperidine ring is a key structural motif in a vast number of natural products and macrocyclic drugs. The advanced stereoselective and site-selective functionalization methodologies being developed for the this compound ring are poised to greatly facilitate the synthesis of these complex molecules. The ability to precisely install functional groups at any desired position on the piperidine core transforms it into a highly versatile building block for constructing elaborate molecular architectures.

An emerging research direction is the application of these new methods to streamline the total synthesis of piperidine-containing natural products. For example, a novel approach combining biocatalytic C-H oxidation with radical cross-coupling has been shown to simplify the synthesis of the natural product swainsonine. chemistryviews.org Similarly, the synthesis of positional analogues of the pharmaceutical methylphenidate highlights the utility of these methods in creating complex, biologically active molecules. d-nb.info

Future work will likely focus on integrating these advanced C-H activation and coupling strategies into the synthetic routes for macrocycles. The ability to forge new carbon-carbon or carbon-heteroatom bonds at specific locations on the this compound scaffold provides a powerful tool for macrocyclization reactions, enabling the creation of novel cyclic peptides and other complex ring systems with potential therapeutic applications.

Computational Design and Prediction of Novel this compound Derivatives with Targeted Biological Activities

The integration of computational chemistry with synthetic chemistry is accelerating the discovery of new drug candidates. In the context of this compound, in silico techniques are becoming indispensable for designing and predicting the properties of novel derivatives with specific biological targets.

Molecular docking studies are being used to visualize how this compound-based molecules interact with the active sites of proteins. For example, docking simulations have been used to guide the functionalization of the piperidine C4-position to access binding pockets in targets like the human cannabinoid receptor 1 (hCB1). researchgate.net Similar studies have predicted the binding modes of piperidine derivatives with the dopamine (B1211576) receptor D2 and VEGFR2, providing a rational basis for the design of new inhibitors. researchgate.neteurekaselect.com

Quantitative Structure-Activity Relationship (QSAR) studies represent another key computational tool. QSAR models correlate the structural or physicochemical properties of a series of compounds with their biological activity. Such studies on piperidine derivatives have helped identify the key molecular features, such as specific van der Waals surface areas and the presence of aromatic or hydrogen-bond donor/acceptor groups, that are crucial for activities like farnesyltransferase (FTase) inhibition. nih.gov These predictive models allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Computational MethodTargetResearch FocusKey FindingsReference
Molecular DockingDopamine Receptor D2Predict binding modes of N-functionalized piperidine derivatives linked to a 1,2,3-triazole ring.Predicted potential interactions within the receptor's active site, guiding the synthesis of new compounds. researchgate.net
Molecular Docking & DFTVEGFR2Study the binding of piperidine-conjugated dihydroquinazolinones as potential anticancer agents.Compound 3d showed good fitting and hydrogen bonding with amino acid residues at the active site, correlating with observed cytotoxicity. eurekaselect.com
QSAR AnalysisFarnesyltransferase (FTase)Investigate structural features responsible for FTase inhibitory activity.Activity was correlated with van der Waals surface area features and the presence of aromatic, acceptor, and donor groups. nih.gov
QSAR AnalysisP-glycoprotein (PGP)Understand the modulation of PGP-mediated multidrug resistance by piperidine-analogous propafenone (B51707) derivatives.Activity correlated with lipophilicity and H-bond donor strength, guiding the design of more potent modulators. researchgate.net
Docking StudiesCannabinoid Receptor 1 (hCB1)Explore functionalization possibilities for developing analogs with specific properties.Indicated that the C4-position of the piperidine ring could be functionalized to access a binding pocket for both polar and nonpolar groups. researchgate.net

Sustainable and Green Chemistry Approaches for this compound Synthesis

In line with the growing global emphasis on environmental responsibility, a major future direction is the development of sustainable and green methods for the synthesis and modification of this compound. This involves reducing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.

Biocatalysis is at the forefront of this movement. The use of enzymes, such as ω-transaminases, offers a green alternative for producing chiral amines like (S)-1-Boc-3-aminopiperidine. acs.orgresearchgate.net These reactions are often performed in aqueous media under mild conditions, avoiding harsh reagents and high temperatures. beilstein-journals.orgderpharmachemica.com

Flow chemistry is another key green technology. Performing reactions in continuous flow systems can significantly improve efficiency, safety, and scalability. The synthesis of (S)-1-Boc-3-aminopiperidine has been successfully demonstrated in a flow system using an immobilized ω-transaminase. acs.orgacs.org This setup allows for easy separation of the product and reuse of the enzyme catalyst, leading to high space-time yields and a more sustainable process. acs.org

The replacement of conventional, hazardous organic solvents is also a critical goal. Research is actively exploring greener alternatives for peptide synthesis and other reactions involving Boc-protected compounds. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), propylene (B89431) carbonate (PC), and dipropyleneglycol dimethylether (DMM) are being investigated as replacements for dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). acs.orgrsc.orgnih.gov Additionally, recyclable catalysts and solvent-free reaction conditions are being developed for fundamental steps like the N-tert-butoxycarbonylation of amines itself. organic-chemistry.org

Green ApproachSpecific MethodKey AdvantagesReference
BiocatalysisAsymmetric amination using immobilized ω-transaminases.High enantioselectivity (>99% ee), mild reaction conditions (aqueous media), and production of valuable chiral intermediates. beilstein-journals.org
Flow ChemistryContinuous synthesis of (S)-1-Boc-3-aminopiperidine using an immobilized enzyme reactor.High conversion (95% in 10 min), outstanding space-time yield (930.73 g·L⁻¹·day⁻¹), and catalyst reusability. acs.orgacs.org
Green SolventsUse of 2-methyltetrahydrofuran (2-MeTHF) or propylene carbonate (PC) in place of DMF or DCM.Reduces the use of hazardous and toxic solvents, aligning with green chemistry principles. PC can be used for both coupling and Boc-deprotection steps. acs.orgrsc.org
Recyclable CatalystsUse of HClO₄–SiO₂ for N-tert-butoxycarbonylation of amines.Inexpensive, reusable catalyst that allows for solvent-free reaction conditions. organic-chemistry.org

Q & A

Q. How can researchers optimize the synthesis of 1-Boc-piperidine derivatives while ensuring purity and reproducibility?

Methodological Answer: To optimize synthesis, employ a stepwise protocol with rigorous monitoring of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For example, the asymmetric deprotonation of this compound requires precise control of sec-BuLi and (-)-sparteine ratios at -78°C to minimize side reactions like carbamate addition . Post-synthesis, use HPLC or GC-MS to assess purity (>98% threshold) and confirm structural integrity via 1^1H/13^13C NMR. Store intermediates at -20°C in anhydrous conditions to prevent degradation .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives, and how should data be interpreted?

Methodological Answer: Key techniques include:

  • NMR : Identify Boc-group protons (1.4 ppm singlet for tert-butyl) and piperidine ring protons (δ 3.0–3.5 ppm for N-CH2_2). Compare with reference spectra for known analogs .
  • IR : Confirm carbamate C=O stretching (~1680–1720 cm1^{-1}) and absence of N-H stretches (indicative of Boc deprotection) .
  • UV-Vis : Use λmax values (e.g., 249 nm for 4-Anilino derivatives) to track conjugation or π-π* transitions in functionalized analogs .

Q. How can the PICOT framework be applied to design a study on this compound’s reactivity in medicinal chemistry?

Methodological Answer: Structure the question as:

  • P (Population) : this compound derivatives (e.g., 4-Anilino or 3-aminopyrrolidine analogs).
  • I (Intervention) : Reaction with electrophiles (e.g., alkyl halides) under controlled conditions.
  • C (Comparison) : Reactivity of Boc-protected vs. unprotected piperidine.
  • O (Outcome) : Yield, enantiomeric excess (ee), or regioselectivity.
  • T (Time) : Reaction completion time at varying temperatures.
    This framework ensures systematic hypothesis testing and data collection .

Advanced Research Questions

Q. What computational strategies resolve contradictions in enantioselective deprotonation mechanisms of this compound?

Methodological Answer: Contradictions in selectivity (e.g., pro-S vs. pro-R hydrogen abstraction) can be addressed via:

  • Molecular Dynamics (MD) : Simulate intermediate complexes (e.g., i-PrL-(-)-sparteine-Boc-piperidine) to identify thermodynamic vs. kinetic control pathways .
  • Density Functional Theory (DFT) : Calculate activation energies for competing transition states. For example, DFT shows higher barriers for this compound deprotonation vs. pyrrolidine analogs, aligning with experimental ee values of 87:13 .
  • AutoDock4 : Model ligand-receptor flexibility in catalytic resolutions to predict enantioselectivity trends .

Q. How do ligand exchange dynamics influence the catalytic resolution of 2-lithio-N-Boc-piperidine?

Methodological Answer: Kinetic studies reveal:

  • Order in TMEDA : Second-order dependence in tetramethylethylenediamine, suggesting its role in stabilizing lithiated intermediates .
  • Chiral Ligand Effects : Resolving ligands (e.g., octameric ligands) exhibit fractional kinetic orders (0.5–0.265), indicating cooperative binding during dynamic resolution .
  • Dynamic NMR : Track racemization rates to correlate ligand steric effects with ee. For example, bulky ligands slow racemization, favoring kinetic resolution .

Q. What methodologies reconcile contradictory data on Boc-piperidine’s stability under basic vs. acidic conditions?

Methodological Answer:

  • pH-Controlled Experiments : Perform stability assays in buffered solutions (pH 1–14) with LC-MS monitoring. Boc groups hydrolyze rapidly below pH 2 (trifluoroacetic acid) but remain stable at pH 7–9 .
  • Competing Pathways Analysis : Use 18^{18}O isotopic labeling to distinguish between nucleophilic attack (base) vs. electrophilic cleavage (acid) mechanisms .
  • Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate literature reliability, prioritizing studies with rigorous purity validation (e.g., COA documentation) .

Q. How can molecular docking elucidate structure-function relationships in this compound-derived pharmacophores?

Methodological Answer:

  • Receptor Flexibility : Use AutoDockTools to model sidechain movements in target proteins (e.g., opioid receptors) .
  • Binding Affinity Scoring : Compare docking scores (ΔG) of Boc-piperidine analogs (e.g., 4-Anilino derivatives) vs. known ligands. Correlate with in vitro IC50_{50} data .
  • Consensus Docking : Combine results from multiple algorithms (e.g., Glide, GOLD) to reduce false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.